Cas no 90949-82-9 ({8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol)

Technical Introduction: {8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanol is a bicyclic tertiary amino alcohol with a rigid molecular framework, offering structural utility in synthetic organic chemistry and pharmaceutical applications. Its fused ring system provides steric constraints, making it valuable for chiral synthesis or as a precursor in the development of bioactive compounds. The hydroxymethyl group at the 3-position enhances its reactivity for further functionalization, while the nitrogen center allows for derivatization into quaternary salts or ligands. This compound’s stability and defined stereochemistry make it suitable for research in alkaloid-inspired scaffolds or receptor-targeted drug design. Handling requires standard precautions for amino alcohols, including protection from moisture and air-sensitive conditions.
{8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol structure
90949-82-9 structure
Product Name:{8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol
CAS No:90949-82-9
MF:C9H17NO
MW:155.237382650375
MDL:MFCD21090414
CID:749576
PubChem ID:22056633
Update Time:2025-10-22

{8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • 8-methyl-8-Azabicyclo[3.2.1]octane-3-methanol
    • (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
    • 8-Azabicyclo[3.2.1]octane-3-methanol, 8-methyl-
    • {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol
    • Tropan-3-yl methanol
    • SCHEMBL1010104
    • FT-0694217
    • 90949-82-9
    • {8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL}METHANOL
    • AKOS015918468
    • DTXSID30622097
    • EN300-226983
    • SCHEMBL19250238
    • DB-327887
    • MDL: MFCD21090414
    • Inchi: 1S/C9H17NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h7-9,11H,2-6H2,1H3
    • InChI Key: BIGDJAVQKHVADY-UHFFFAOYSA-N
    • SMILES: OCC1CC2CCC(C1)N2C

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • PSA: 23.47000
  • LogP: 0.78940
  • Vapor Pressure: No date available

{8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol Security Information

{8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol Pricemore >>

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Additional information on {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol

Introduction to {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol (CAS No. 90949-82-9)

{8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol is a fascinating compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 90949-82-9, belongs to a class of molecules known as azabicycloalkanols, which are characterized by their bicyclic structure featuring a nitrogen atom incorporated into the ring system. The presence of a methyl group at the 8-position and the specific bicyclo[3.2.1]octane framework contribute to its distinct chemical behavior and potential applications in medicinal chemistry.

The structural motif of {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol is particularly intriguing because it combines elements of both rigid and flexible frameworks, which can influence its interactions with biological targets. The nitrogen atom in the azabicycle can act as a hydrogen bond acceptor, while the hydroxymethyl group at the 3-position provides a site for further functionalization or interaction with biological molecules. These features make it a valuable scaffold for designing novel therapeutic agents.

Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds in developing new medications. Azabicycloalkanols, including {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol, have been explored for their potential as bioisosteres, which are chemical structures that mimic the biological properties of other molecules but with improved pharmacokinetic or pharmacodynamic profiles. The bicyclic nature of these compounds often enhances their binding affinity and selectivity towards biological targets, making them promising candidates for further development.

One of the most exciting aspects of {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol is its versatility in chemical synthesis. The compound can be modified in various ways to create derivatives with tailored properties. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be coupled with other functional groups to extend its molecular framework. This flexibility allows chemists to explore different structural modifications and optimize the compound's biological activity.

In addition to its synthetic utility, {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol has shown promise in preliminary biological studies. Researchers have been investigating its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. The compound's ability to interact with biological targets suggests that it could be used to develop drugs targeting various diseases, including neurological disorders and inflammatory conditions.

The growing interest in azabicycloalkanols is not without reason. These compounds have demonstrated unique properties that make them attractive for drug development. For example, their rigid bicyclic structure can improve drug stability and bioavailability, while their nitrogen-containing ring can enhance binding interactions with biological targets. These features have led to several patents and ongoing clinical trials exploring derivatives of azabicycloalkanols for treating a range of conditions.

As research continues to uncover new applications for {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol and related compounds, it is likely that this area will see significant growth in the coming years. The compound's unique structural features and synthetic versatility make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. By leveraging its potential as a bioisostere and exploring its interactions with biological targets, researchers may uncover new treatments for some of the most challenging diseases.

The development of new drugs is a complex process that requires careful consideration of multiple factors, including efficacy, safety, and pharmacokinetics. Compounds like {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol play a crucial role in this process by providing starting points for further optimization and testing. As our understanding of these compounds grows, so too does our ability to design more effective and targeted therapies.

In conclusion, {8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol (CAS No. 90949-82-9) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features, synthetic versatility, and preliminary biological activity make it an attractive candidate for further research and development. As scientists continue to explore its properties and applications, this compound is likely to play an important role in the discovery of new treatments for various diseases.

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